molecular formula C15H11N3OS B14636288 Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- CAS No. 55716-44-4

Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl-

Cat. No.: B14636288
CAS No.: 55716-44-4
M. Wt: 281.3 g/mol
InChI Key: JPXSAINZEXJVAO-UHFFFAOYSA-N
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Description

Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- is a heterocyclic compound that contains a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- typically involves the reaction of hydrazinecarbothioamide with aromatic aldehydes under acidic conditions. The reaction proceeds through the formation of a thiosemicarbazone intermediate, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

the general approach involves the use of readily available starting materials and standard organic synthesis techniques, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis. These actions are mediated through the formation of reactive intermediates and the binding to specific proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

55716-44-4

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

(5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)-phenylmethanone

InChI

InChI=1S/C15H11N3OS/c16-15-18(12-9-5-2-6-10-12)17-14(20-15)13(19)11-7-3-1-4-8-11/h1-10,16H

InChI Key

JPXSAINZEXJVAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C(=N)S2)C3=CC=CC=C3

Origin of Product

United States

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